molecular formula C26H16 B14617545 Naphtho[1,2-a]naphthacene CAS No. 58029-39-3

Naphtho[1,2-a]naphthacene

Cat. No.: B14617545
CAS No.: 58029-39-3
M. Wt: 328.4 g/mol
InChI Key: IQHSIXFTHHMAIW-UHFFFAOYSA-N
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Description

Naphtho[1,2-a]naphthacene: is a polycyclic aromatic hydrocarbon with the molecular formula C26H16 . It is composed of four fused benzene rings, forming a complex structure that is of significant interest in organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Naphtho[1,2-a]naphthacene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. For instance, the condensation of 2-naphthol with aldehydes in the presence of acidic catalysts can lead to the formation of the desired polycyclic structure .

Industrial Production Methods: : Industrial production of this compound is less common due to its specialized applications. it can be synthesized on a larger scale using similar methods as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Naphtho[1,2-a]naphthacene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products of these reactions include various substituted naphthacenes, quinones, and hydrogenated derivatives .

Scientific Research Applications

Naphtho[1,2-a]naphthacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[1,2-a]naphthacene and its derivatives often involves interactions with biological macromolecules. For instance, its anticancer properties may be attributed to its ability to intercalate into DNA, disrupting the replication process. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Naphtho[1,2-a]naphthacene is unique due to its specific arrangement of four fused benzene rings, which imparts distinct chemical and physical properties. This makes it particularly useful in the development of advanced materials and in certain biological applications .

Properties

CAS No.

58029-39-3

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

hexacyclo[12.12.0.02,11.03,8.016,25.018,23]hexacosa-1(26),2(11),3,5,7,9,12,14,16,18,20,22,24-tridecaene

InChI

InChI=1S/C26H16/c1-2-7-20-14-23-16-25-21(15-22(23)13-19(20)6-1)12-11-18-10-9-17-5-3-4-8-24(17)26(18)25/h1-16H

InChI Key

IQHSIXFTHHMAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC6=CC=CC=C6C=C5C=C4C=C3

Origin of Product

United States

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